molecular formula C20H32N2O4S B5643747 3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol

Cat. No. B5643747
M. Wt: 396.5 g/mol
InChI Key: MOQDIAAHCNEGBK-QUCCMNQESA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules like "3-{(3R*,4S*)-1-[4-(methylsulfonyl)benzyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol" typically involves multi-step chemical processes. An efficient strategy for synthesizing related sulfonamide compounds has been described, utilizing the activation of oxazoline rings and the opening of five-membered rings in specific systems, which might be analogous to the synthesis steps for the compound (Gómez-García et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using advanced spectroscopic methods, including heteronuclear single quantum coherence spectroscopy (HSQC), heteronuclear multiple bond correlation (HMBC), and NMR experiments. These techniques provide detailed insights into the molecular framework and the spatial arrangement of atoms within the molecule (Gómez-García et al., 2017).

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups, such as the morpholinyl and sulfonyl groups. For instance, ester hydrolysis is a significant reaction pathway in similar compounds, leading to the formation of carboxylic acids and other derivatives, which are crucial for understanding the compound's chemical behavior (Richter et al., 2022).

properties

IUPAC Name

3-[(3R,4S)-1-[(4-methylsulfonylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O4S/c1-27(24,25)19-6-4-17(5-7-19)15-21-9-8-20(18(16-21)3-2-12-23)22-10-13-26-14-11-22/h4-7,18,20,23H,2-3,8-16H2,1H3/t18-,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQDIAAHCNEGBK-QUCCMNQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2CCC(C(C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN2CC[C@@H]([C@@H](C2)CCCO)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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